molecular formula C14H14FN3O3 B2457283 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2320607-93-8

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2457283
CAS No.: 2320607-93-8
M. Wt: 291.282
InChI Key: FPKWOVLSZOEZCA-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of a fluorobenzene derivative followed by reduction to obtain the corresponding amine.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

    Amidation: Coupling of the amine with a suitable carboxylic acid derivative to form the benzamide.

    Pyrimidine Ring Formation: Construction of the pyrimidine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
  • 3-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
  • 3-fluoro-4-methoxybenzamide

Uniqueness

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure incorporates a fluorine atom and a methoxy group, which may influence its biological activity. This article aims to provide an in-depth analysis of the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C14H16FN3O3
  • Molecular Weight : 295.29 g/mol

Structural Features

The compound features:

  • A fluorine atom at the 3-position of the benzene ring.
  • A methoxy group at the 4-position.
  • An N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl) substituent, which enhances its potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine and methoxy groups can modulate these interactions, potentially leading to enhanced efficacy in various biological assays.

In Vitro Studies

Recent studies have evaluated the compound's activity against several biological targets:

  • Enzyme Inhibition :
    • The compound has shown promising inhibitory effects against cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, it exhibited an IC50 value of 10.4 μM against AChE, indicating moderate potency .
  • Antioxidant Activity :
    • The compound demonstrated significant free radical scavenging capacity in various assays, suggesting potential protective effects against oxidative stress .
  • Cytotoxicity :
    • In cytotoxicity assays against cancer cell lines (e.g., MCF-7), the compound displayed selective toxicity, which could be beneficial in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (AChE)IC50 (BChE)Notes
This compoundStructure10.4 μM7.7 μMModerate inhibitor
4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamideStructure18.1 μM15.6 μMLess active
3-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamideStructure12.0 μM10.0 μMComparable activity

Study on Neuroprotective Effects

In a study focusing on neuroprotection, this compound was administered to models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death and improvement in neuronal function, attributed to its antioxidant properties .

Cancer Research Applications

The compound has also been investigated for its potential as an anticancer agent. In vitro studies revealed that it inhibited proliferation in various cancer cell lines while sparing normal cells, suggesting a selective mechanism that warrants further exploration .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-21-12-4-3-10(9-11(12)15)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKWOVLSZOEZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC=NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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